N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride
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Overview
Description
N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a diethylaminoethyl side chain. This compound is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be attached through nucleophilic substitution reactions using diethylamine and appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
- N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
- N,N-diethyl-2-(3-methoxyphenoxy)ethanamine
Uniqueness
N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the tetrazole moiety or have different substituents.
Properties
CAS No. |
158553-48-1 |
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Molecular Formula |
C14H22ClN5O |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H21N5O.ClH/c1-4-18(5-2)10-11-19-16-14(15-17-19)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
FPBWQHONJQVOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1N=C(N=N1)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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